2,3,3',4',5,5'-Hexachlorobiphenyl
Overview
Description
2,3,3’,4’,5,5’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where multiple hydrogen atoms are replaced by chlorine atoms. 2,3,3’,4’,5,5’-Hexachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Scientific Research Applications
2,3,3’,4’,5,5’-Hexachlorobiphenyl has several scientific research applications:
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that pcbs, in general, can interact with their targets and cause changes at the molecular level . For instance, they can induce the expression of certain genes, leading to changes in cellular function .
Biochemical Pathways
It is known that pcbs can disrupt various biochemical pathways, leading to downstream effects such as metabolic disruption
Pharmacokinetics
It is known that pcbs, in general, are lipophilic and can accumulate in fatty tissues . They are also resistant to metabolism and can persist in the body for a long time .
Result of Action
In vitro studies have indicated that it may contribute to metabolic disruption and could potentially lead to conditions such as nonalcoholic fatty liver disease (nafld) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4’,5,5’-Hexachlorobiphenyl. For instance, its persistence in the environment can lead to bioaccumulation in organisms, potentially increasing its toxicity . Furthermore, its lipophilic nature means that it can accumulate in fatty tissues, which can influence its bioavailability and effects .
Biochemical Analysis
Biochemical Properties
2,3,3’,4’,5,5’-Hexachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
In cellular systems, 2,3,3’,4’,5,5’-Hexachlorobiphenyl has been associated with metabolic disruption. In vitro studies have suggested that it may contribute to the development of nonalcoholic fatty liver disease (NAFLD) .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5,5’-Hexachlorobiphenyl exerts its effects through binding interactions with biomolecules. It has been reported to bind to the XRE promoter region of genes it activates .
Temporal Effects in Laboratory Settings
The effects of 2,3,3’,4’,5,5’-Hexachlorobiphenyl can change over time in laboratory settings. It has a biological half-life of 436.52 days , indicating its persistence in the system.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3’,4’,5,5’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of a copper catalyst at high temperatures . This reaction typically occurs at around 230°C .
Industrial Production Methods
Industrial production of 2,3,3’,4’,5,5’-Hexachlorobiphenyl involves the chlorination of biphenyl under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the biphenyl molecule at the desired positions .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’,5,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can dechlorinate the compound, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various chlorinated biphenyls, polychlorinated dibenzofurans, and other chlorinated aromatic compounds .
Comparison with Similar Compounds
2,3,3’,4’,5,5’-Hexachlorobiphenyl is compared with other similar compounds, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Shares similar chemical properties but differs in the position of chlorine atoms.
2,3,3’,4,4’,5’-Hexachlorobiphenyl: Another isomer with slight differences in chlorine substitution patterns.
Polychlorinated Dibenzofurans (PCDFs): These compounds are formed through the oxidation of PCBs and have similar toxicological profiles.
The uniqueness of 2,3,3’,4’,5,5’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUOPSGLWYCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865965 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-34-2 | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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